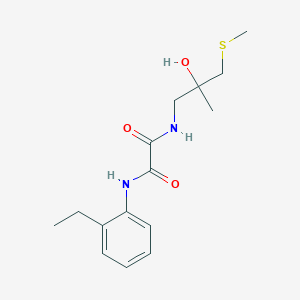

![molecular formula C17H14N4O2S2 B2955469 3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one CAS No. 390748-34-2](/img/structure/B2955469.png)

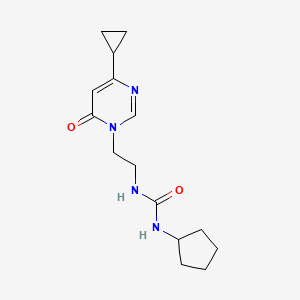

3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

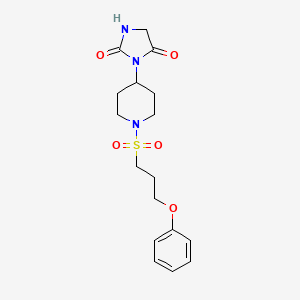

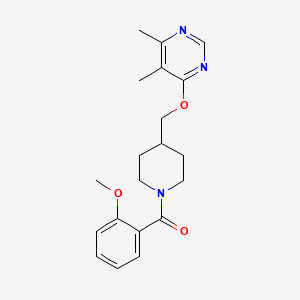

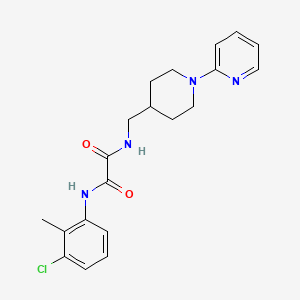

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . Benzothiazoles, on the other hand, are heterocyclic compounds containing a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids .Molecular Structure Analysis

Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Benzothiazoles have a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation . Benzothiazoles can react with electrophiles at the sulfur atom or the carbon between the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and benzothiazoles can vary widely depending on their specific structures. In general, these compounds are often stable and can form hydrogen bonds, which can make them good ligands for metal ions .Applications De Recherche Scientifique

Anticancer Activity

The compound, along with its derivatives, has been synthesized and evaluated for anticancer activity, showing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. For instance, specific benzothiazole derivatives have been identified to exhibit significant anticancer activity through in vitro testing by the National Cancer Institute (Havrylyuk et al., 2010). Additionally, the cytotoxic effects of these compounds have been further corroborated by studies focusing on their interactions with DNA and cell cycle arrest mechanisms (Trapani et al., 2003).

Antimicrobial Activity

Research has also highlighted the synthesis of new triazole derivatives, including those related to the structure , and investigated their antimicrobial activities. These compounds have been found to possess potent antimicrobial properties against various Candida species and pathogenic bacteria, indicating their potential as therapeutic agents in combating microbial infections (Altıntop et al., 2011).

Corrosion Inhibition

Additionally, certain derivatives have been explored for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. The effectiveness of these inhibitors has been demonstrated through various methods, including weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) techniques. These studies reveal that benzothiazole derivatives offer significant protection against corrosion, suggesting their utility in industrial applications (Yadav et al., 2013).

Mécanisme D'action

Target of action

1,2,4-triazoles and benzothiazoles are known to have a wide range of biological activities. They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Many 1,2,4-triazoles and benzothiazoles work by interacting with enzymes or receptors in the body, leading to changes in cellular processes .

Biochemical pathways

Again, the specific pathways affected would depend on the targets of the compound. Some 1,2,4-triazoles and benzothiazoles have been found to have anticancer, antimicrobial, anti-inflammatory, and antituberculous activities, suggesting they may affect a variety of biochemical pathways .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some 1,2,4-triazoles and benzothiazoles have been found to inhibit the growth of cancer cells, bacteria, and other pathogens, reduce inflammation, and have other effects .

Action environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. For example, the compound was synthesized using sodium borohydride in pyridine containing a small amount of water .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-23-12-8-6-11(7-9-12)21-15(18-19-16(21)24)10-20-13-4-2-3-5-14(13)25-17(20)22/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAQMSFJMOUOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

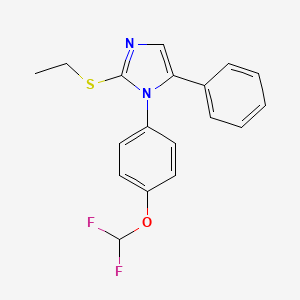

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)

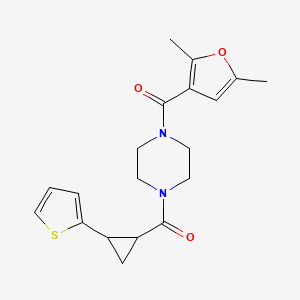

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)

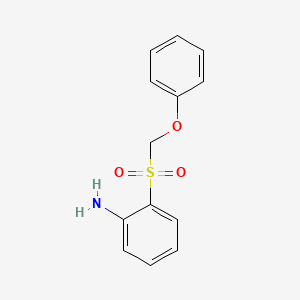

![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)